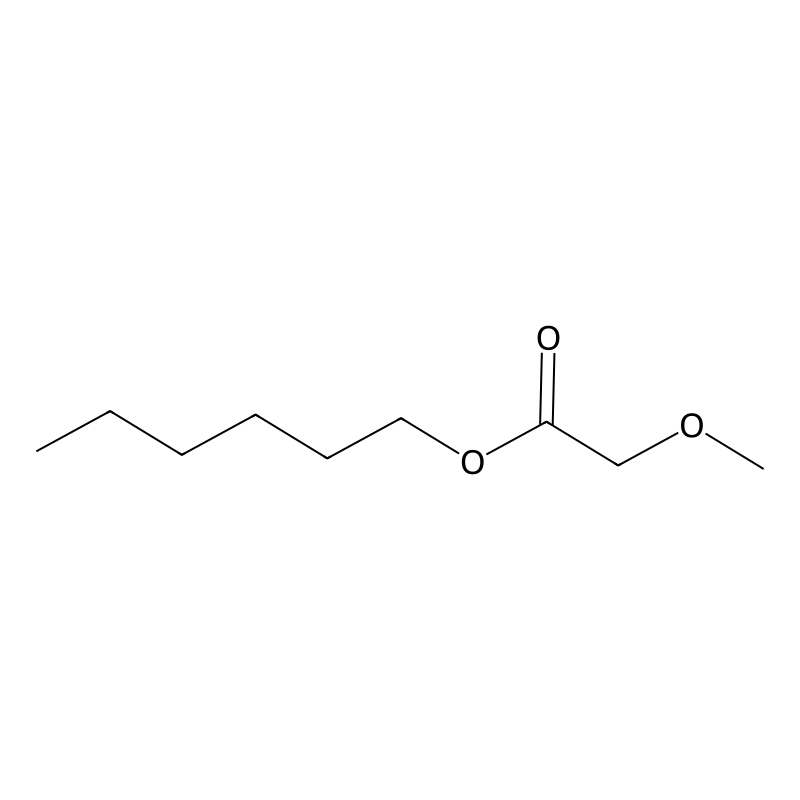Hexyl 2-methoxyacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- It’s available for scientific research at various suppliers, including Sigma-Aldrich and BLD Pharm .
- This compound is used in various fields of science and technology, including analytical chemistry, atomic spectroscopy, calibration, qualification, validation, gas chromatography (GC), and cell culture & analysis .
- It’s also used in materials science & engineering, including 3D bioprinting, 3D printing, batteries, supercapacitors, fuel cells, and microbiological testing .
Hexyl 2-methoxyacetate
is a chemical compound with the molecular formula C9H18O3.
Hexyl 2-methoxyacetate is an organic compound with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol. It is classified as an ester, specifically derived from the reaction between hexanol and 2-methoxyacetic acid. The compound possesses a distinctive structure characterized by a hexyl group attached to the ester functional group, which imparts unique physical and chemical properties, including its solubility in organic solvents and its pleasant fruity odor .
- Hydrolysis: In the presence of water and an acid or base catalyst, Hexyl 2-methoxyacetate can hydrolyze to form hexanol and 2-methoxyacetic acid.
- Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in a different ester.
- Esterification: Hexyl 2-methoxyacetate can also be synthesized through the esterification process, where hexanol reacts with 2-methoxyacetic acid in the presence of an acid catalyst.
These reactions are fundamental in organic synthesis and can be applied in various industrial processes .
Hexyl 2-methoxyacetate can be synthesized through various methods:
- Direct Esterification: This method involves reacting hexanol with 2-methoxyacetic acid under acidic conditions (e.g., using sulfuric acid as a catalyst) to promote the formation of the ester.
- Transesterification: In this method, an existing ester is reacted with hexanol in the presence of a catalyst to produce Hexyl 2-methoxyacetate.
- Using Hexyl Halides: Another approach involves reacting hexyl halides with sodium salts of 2-methoxyacetic acid under basic conditions .
Hexyl 2-methoxyacetate finds applications across various fields:
- Fragrance Industry: Due to its pleasant scent, it is often used in perfumes and scented products.
- Food Industry: It may be utilized as a flavoring agent due to its fruity aroma.
- Pharmaceuticals: Its antimicrobial properties suggest potential uses in medicinal formulations.
- Solvent: The compound serves as a solvent for various organic reactions due to its favorable solubility characteristics .
Interaction studies involving Hexyl 2-methoxyacetate focus primarily on its behavior in biological systems and its interactions with other compounds:
- Antimicrobial Interactions: Studies have shown that it may enhance or inhibit the activity of certain antimicrobial agents when used in combination.
- Chemical Stability: Research on its stability under various conditions (temperature, pH) is crucial for understanding its shelf life and efficacy in applications .
Similar Compounds: Comparison
Several compounds share structural similarities with Hexyl 2-methoxyacetate, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 2-methoxyacetate | C₇H₁₄O₃ | Shorter alkyl chain; used in fragrances. |
| Butyl 2-methoxyacetate | C₈H₁₈O₃ | Similar applications; slightly different properties. |
| Methyl methoxyacetate | C₄H₈O₃ | Smaller size; used as a solvent and intermediate. |
Hexyl 2-methoxyacetate is unique due to its longer carbon chain, which enhances its solubility and volatility compared to these similar compounds. This structural difference contributes to its distinctive odor profile and potential applications in both industrial and consumer products .








